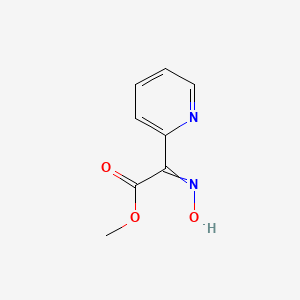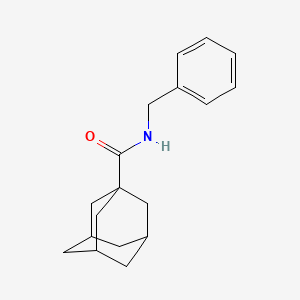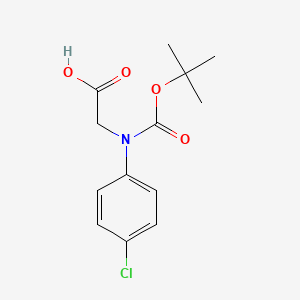
N-Boc-(4-chlorophenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(4’-chlorophenyl) glycine is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Boc-(4’-chlorophenyl) glycine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of N-Boc-(4’-chlorophenyl) glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
N-Boc-(4’-chlorophenyl) glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-Boc-(4’-chlorophenyl) glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: N-Boc-(4’-chlorophenyl) glycine is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Boc-(4’-chlorophenyl) glycine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine-substituted phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing their structure and function .
相似化合物的比较
N-Boc-(4’-chlorophenyl) glycine can be compared with other similar compounds, such as:
N-Boc-(2’-chlorophenyl) glycine: Similar structure but with the chlorine atom at the ortho position.
N-Boc-(3’-chlorophenyl) glycine: Chlorine atom at the meta position.
N-Boc-(4’-fluorophenyl) glycine: Fluorine atom instead of chlorine at the para position.
These compounds share similar synthetic routes and applications but differ in their reactivity and interaction with biological targets due to the position and nature of the substituents on the phenyl ring.
属性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChI 键 |
FPRRDNKPHINQNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


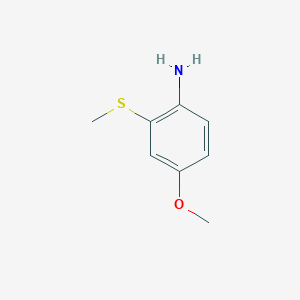
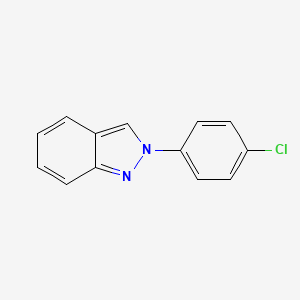
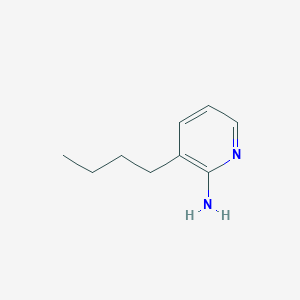
![1-[4-ACETYL-1-(2,4-DIMETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B8801073.png)
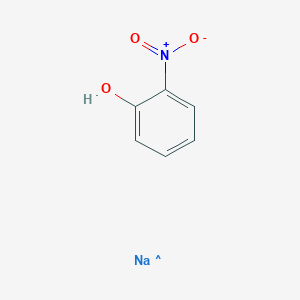
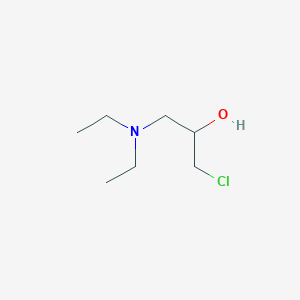
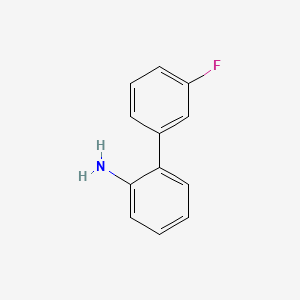

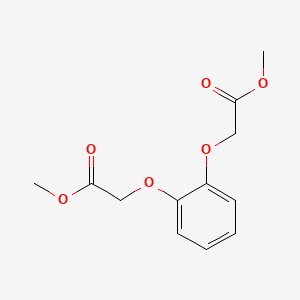
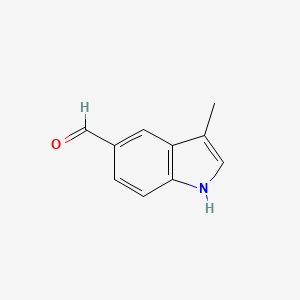
![Ethyl {2-[(2-naphthylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8801126.png)
![Tert-butyl (1-(1H-pyrrolo[2,3-B]pyridin-6-YL)cyclopropyl)carbamate](/img/structure/B8801128.png)
